molecular formula C13H10ClNO4S B1463003 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid CAS No. 1179130-12-1

2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid

Cat. No.: B1463003
CAS No.: 1179130-12-1
M. Wt: 311.74 g/mol
InChI Key: PDBZUOKGPCNEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with phenylsulfonyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific nucleophiles used in substitution reactions .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid involves the inhibition of MCT1, which is responsible for the transport of lactate across cell membranes. By inhibiting this transporter, the compound induces the accumulation of lactate within cells, disrupting their metabolic processes and inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency as an MCT1 inhibitor. This makes it particularly valuable in cancer research, where targeting metabolic pathways is a promising therapeutic strategy .

Properties

IUPAC Name

5-(benzenesulfonamido)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-12-7-6-9(8-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBZUOKGPCNEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.